molecular formula C21H14I2N2O2 B11553359 2,4-diiodo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

2,4-diiodo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11553359
M. Wt: 580.2 g/mol
InChI Key: NNZBIKFRCUHNBF-UHFFFAOYSA-N
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Description

2,4-Diiodo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound with the molecular formula C24H20I2N2O2 This compound features a phenol group substituted with two iodine atoms and an imine linkage to a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diiodo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps. One common approach is to start with the iodination of a phenol derivative to introduce the iodine atoms at the 2 and 4 positions. This can be achieved using iodine and an oxidizing agent such as sodium hypochlorite in an aqueous alcohol solvent .

Next, the imine linkage is formed by reacting the iodinated phenol with an appropriate benzoxazole derivative. This step often requires a condensation reaction under acidic or basic conditions to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenol group can be oxidized to a quinone, and the imine linkage can be reduced to an amine.

    Condensation Reactions: The imine bond can participate in further condensation reactions with other nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the phenol group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the imine linkage.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a quinone derivative.

Scientific Research Applications

2,4-Diiodo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials with unique properties, such as dyes or catalysts.

Mechanism of Action

The mechanism by which 2,4-diiodo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenol and imine groups can participate in hydrogen bonding and other non-covalent interactions, while the iodine atoms may engage in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-diiodo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to the presence of the benzoxazole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C21H14I2N2O2

Molecular Weight

580.2 g/mol

IUPAC Name

2,4-diiodo-6-[[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C21H14I2N2O2/c1-12-3-2-4-18-19(12)25-21(27-18)13-5-7-16(8-6-13)24-11-14-9-15(22)10-17(23)20(14)26/h2-11,26H,1H3

InChI Key

NNZBIKFRCUHNBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

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